Methyl 4-amino-6-methylpicolinate
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Overview
Description
Methyl 4-amino-6-methylpicolinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 4-position and a methyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-methylpicolinate typically involves the esterification of 4-amino-6-methylpicolinic acid. One common method is to react 4-amino-6-methylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-6-methylpicolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-amino-6-methylpicolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-amino-6-methylpicolinate involves its interaction with specific molecular targets. For example, in herbicidal applications, it may act as a synthetic auxin, mimicking the action of natural plant hormones and disrupting normal plant growth processes. The compound can bind to auxin receptors, leading to uncontrolled cell division and growth, ultimately causing plant death .
Comparison with Similar Compounds
Similar Compounds
Halauxifen-methyl: Another picolinate derivative used as a herbicide.
Florpyrauxifen-benzyl: A structurally related compound with similar herbicidal activity.
Uniqueness
Methyl 4-amino-6-methylpicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its amino and methyl groups confer specific reactivity and interaction capabilities that differentiate it from other picolinate derivatives.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 4-amino-6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(9)4-7(10-5)8(11)12-2/h3-4H,1-2H3,(H2,9,10) |
InChI Key |
IIJMBALNNSUOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C(=O)OC)N |
Origin of Product |
United States |
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